Methyl O-cyclopentyl-L-serinate
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-cyclopentyloxypropanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-13-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1 |
InChI Key |
UJHIPGNKHREBDF-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](COC1CCCC1)N |
Canonical SMILES |
COC(=O)C(COC1CCCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl O Cyclopentyl L Serinate and Its Precursors
Retrosynthetic Analysis of Methyl O-cyclopentyl-L-serinate
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comnumberanalytics.com For this compound, the analysis reveals three primary disconnection points corresponding to the key functional groups: the ether, the ester, and the amine.
The most logical disconnections are:
C-O Ether Bond: Disconnecting the cyclopentyl ether linkage reveals a protected L-serine methyl ester and a cyclopentyl electrophile (e.g., cyclopentyl bromide) or cyclopentanol (B49286), depending on the chosen forward reaction (Williamson ether synthesis or Mitsunobu reaction, respectively). amazonaws.com
C-O Ester Bond: This disconnection points to an N-protected, O-cyclopentyl-L-serine and methanol (B129727).
N-C Amide/Carbamate Bond: This disconnection leads back to the parent amino acid, L-serine.
This analysis highlights that the synthesis must strategically address the trifunctional nature of L-serine. The amino and carboxyl groups must be temporarily masked with protecting groups to allow for the selective alkylation of the side-chain hydroxyl group. nih.gov Therefore, a practical forward synthesis involves:
Protection of the amino group of L-serine.
Esterification of the carboxyl group.
O-alkylation of the side-chain hydroxyl group.
Final deprotection (if necessary).
Synthesis of L-Serine Methyl Ester Intermediates
The preparation of a suitably protected L-serine methyl ester is a critical precursor for the subsequent O-alkylation. This requires a two-step process involving protection of the amine and esterification of the carboxylic acid.
Esterification Protocols for the Carboxyl Group
Once the amino group is protected, the carboxylic acid is converted to its methyl ester. This step enhances solubility and prevents the acidic proton from interfering with subsequent base-mediated reactions.
Several methods are available for the esterification of N-protected amino acids: nih.gov
Using Thionyl Chloride (SOCl₂): A classic and effective method involves reacting the amino acid with methanol in the presence of thionyl chloride. chemicalbook.comresearchgate.net This in-situ generates HCl, which catalyzes the esterification, and produces the methyl ester hydrochloride salt if starting from unprotected serine. researchgate.netpatsnap.com
With Alkyl Halides: N-Boc-L-serine can be esterified by treating its carboxylate salt (formed with a base like potassium carbonate) with methyl iodide. orgsyn.org This method avoids the use of highly corrosive or hazardous reagents.
Using Trimethylchlorosilane (TMSCl): A convenient, one-pot method involves reacting the amino acid with methanol and TMSCl at room temperature, which efficiently yields the corresponding methyl ester hydrochloride. nih.gov
Carbodiimide (B86325)/DMAP Catalysis: N-protected amino acids can be esterified using a carbodiimide like DCC (dicyclohexylcarbodiimide) in the presence of an alcohol and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). core.ac.ukacs.org
A well-documented procedure involves the initial synthesis of N-Boc-L-serine, followed by its esterification with methyl iodide and potassium carbonate to yield N-Boc-L-serine methyl ester, a key intermediate for O-alkylation. orgsyn.org
O-Alkylation Strategies for Introducing the Cyclopentyl Moiety
The final key transformation is the formation of the ether bond between the serine side-chain hydroxyl and the cyclopentyl group. This is typically accomplished via nucleophilic substitution or a Mitsunobu reaction.
Nucleophilic Substitution Reactions with Cyclopentyl Halides/Sulfonates
The Williamson ether synthesis is a fundamental method for forming ethers. wikipedia.orgmasterorganicchemistry.com In this context, the hydroxyl group of N-Boc-L-serine methyl ester is deprotonated with a strong base to form an alkoxide. This potent nucleophile then displaces a halide or other suitable leaving group from a cyclopentyl electrophile. francis-press.comfrancis-press.com
The general reaction is as follows:
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the protected serine derivative. This is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). francis-press.com
Alkylation: A cyclopentyl derivative with a good leaving group, such as cyclopentyl bromide or cyclopentyl tosylate, is added to the reaction mixture. The alkoxide attacks the electrophilic carbon of the cyclopentyl ring in an Sₙ2 reaction to form the desired ether. wikipedia.orgyoutube.com
While effective, this method requires strictly anhydrous conditions, and the choice of base is critical to avoid side reactions like elimination or epimerization. francis-press.comyoutube.com
Mitsunobu Reaction and Variants for Cyclopentylation
The Mitsunobu reaction offers a powerful and often milder alternative for forming the C-O ether bond. organic-chemistry.org This reaction allows for the direct coupling of an alcohol (N-Boc-L-serine methyl ester) with another alcohol (cyclopentanol) under dehydrative conditions. nih.gov
The reaction typically involves three key reagents:
Alcohol: N-Boc-L-serine methyl ester.
Nucleophile: Cyclopentanol.
Reagent System: A combination of a phosphine (B1218219) (usually triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). commonorganicchemistry.comyoutube.com
The reaction mechanism involves the activation of the serine hydroxyl group by the phosphine/azodicarboxylate adduct, transforming it into a good leaving group. organic-chemistry.org Subsequent Sₙ2 attack by the cyclopentanol nucleophile forms the ether. youtube.com A significant feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the reacting alcohol's stereocenter; however, this is not relevant for the achiral cyclopentanol. organic-chemistry.org The reaction is known for its reliability with primary and secondary alcohols and its tolerance for various functional groups, making it highly suitable for complex molecule synthesis. nih.govchemrxiv.org
Table 2: Comparison of O-Alkylation Strategies
| Method | Key Reagents | Nucleophile | Electrophile | Key Advantages | Key Considerations |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | Strong Base (e.g., NaH), Aprotic Solvent (e.g., THF) | Serine-alkoxide | Cyclopentyl bromide/tosylate | Cost-effective, straightforward | Requires strong base, strictly anhydrous conditions, risk of side reactions |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Aprotic Solvent (e.g., THF) | Cyclopentanol | Activated Serine-OH | Mild conditions, high functional group tolerance, reliable | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification |
Stereoselective Synthesis and Chiral Induction Considerations
A critical aspect of synthesizing this compound is the control of stereochemistry. This involves not only preserving the pre-existing chiral center at the α-carbon but also considering the potential for inducing new stereocenters, although the latter is not directly applicable to the introduction of a non-chiral cyclopentyl group.
Maintenance of L-Stereochemistry at the Alpha-Carbon
The inherent chirality of the starting L-serine derivative must be maintained throughout the synthetic sequence to ensure the biological relevance of the final product. The α-proton of amino acid esters is susceptible to epimerization under basic conditions. However, the use of a bulky N-protecting group, such as the trityl (Tr) or tert-butoxycarbonyl (Boc) group, sterically hinders the approach of the base to the α-proton, thereby minimizing racemization. researchgate.net
Studies on the O-alkylation of N-trityl-L-serine carboxylic esters under phase-transfer conditions have demonstrated that the reaction proceeds without racemization. researchgate.net The mild reaction conditions typically employed in PTC are also conducive to preserving the stereochemical integrity of the α-carbon.
Diastereoselective and Enantioselective Approaches
While the O-cyclopentylation of L-serine does not introduce a new chiral center on the cyclopentyl ring itself, the principles of diastereoselective and enantioselective synthesis are crucial in more complex scenarios where substituted cyclic alkyl groups might be introduced. For the synthesis of the target compound, the focus remains on the enantiopurity of the starting material and the prevention of racemization.
Should a substituted cyclopentyl group be desired, diastereoselective approaches would aim to control the relative stereochemistry between the α-carbon of the serine backbone and the new stereocenter(s) on the cyclopentyl ring. This could potentially be achieved through substrate control, where the existing chirality of the serine derivative influences the approach of the cyclopentylating agent, or through the use of chiral reagents or catalysts.
Enantioselective methods, while not directly applicable to the synthesis of this compound from an enantiopure L-serine starting material, are relevant in the broader context of synthesizing chiral O-alkylated serine derivatives from racemic or achiral precursors. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the enantioselective alkylation of glycine (B1666218) derivatives to produce α-amino acids with high enantiomeric excess. nih.gov
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters to consider in a phase-transfer catalyzed O-alkylation include the choice of N-protecting group, solvent, base, phase-transfer catalyst, cyclopentylating agent, reaction temperature, and reaction time.
Table 2: Optimization Parameters for the Synthesis of this compound via PTC
| Parameter | Options | Considerations and Potential Outcomes |
| N-Protecting Group | Boc, Cbz, Trityl (Tr) | The protecting group must be stable to the basic reaction conditions and easily removable. Bulky groups like Trityl can help prevent racemization. researchgate.net |
| Solvent | Toluene, Dichloromethane (B109758), Acetonitrile, Solvent-free | The choice of solvent affects the solubility of the reactants and the catalyst. Solvent-free conditions can offer green chemistry benefits. researchgate.netacsgcipr.org |
| Base | KOH, K₂CO₃, NaOH (solid or aqueous solution) | The strength and concentration of the base influence the rate of alkoxide formation. Solid bases are often used in solid-liquid PTC. |
| Phase-Transfer Catalyst | TBAB, TEBAC, Aliquat 336, Crown ethers | The catalyst's structure and lipophilicity determine its efficiency in transferring the alkoxide anion. acsgcipr.org |
| Cyclopentylating Agent | Cyclopentyl bromide, Cyclopentyl iodide, Cyclopentyl tosylate | The reactivity of the leaving group is a key factor (I > Br > OTs). Alkyl iodides are often highly effective in PTC reactions. researchgate.net |
| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to side reactions or racemization. |
| Reaction Time | Monitored by TLC or HPLC | The reaction should be monitored to ensure completion and to avoid the formation of degradation products. |
This table provides a general framework for optimizing the reaction conditions based on established principles of phase-transfer catalysis.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. The synthesis of this compound can be made more sustainable by considering several aspects, most notably solvent selection and the use of catalytic methods.
Phase-transfer catalysis itself is considered a green chemical technology as it can reduce the need for harsh, anhydrous conditions and often allows for the use of more environmentally benign solvents or even solvent-free systems. fzgxjckxxb.comresearchgate.netjetir.orgacsgcipr.org
Solvent Selection and Green Solvents
The choice of solvent is a major contributor to the environmental footprint of a chemical process. Traditional solvents like dichloromethane and chloroform (B151607) are effective but pose significant health and environmental risks. Green chemistry encourages the use of safer alternatives.
Promising green solvents for the synthesis of this compound include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) .
2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent derived from renewable resources like corncobs. chempoint.combenthamdirect.comsigmaaldrich.com It exhibits properties that make it a suitable replacement for tetrahydrofuran (THF) in many reactions. chempoint.comresearchgate.net Its lower water solubility facilitates easier product extraction and solvent recycling. benthamdirect.com
Cyclopentyl methyl ether (CPME) is another hydrophobic ether solvent with a high boiling point and low peroxide formation tendency, enhancing safety. nih.govresearchgate.netwikipedia.org It is stable under both acidic and basic conditions, making it versatile for various synthetic transformations. wikipedia.org Although currently produced from petrochemical sources, its synthesis from bio-based precursors is being explored. researchgate.net
Furthermore, the possibility of conducting the O-cyclopentylation under solvent-free conditions , as demonstrated for other serine O-alkylation reactions using PTC, represents a significant advancement in green synthesis by eliminating solvent use altogether. researchgate.net
Table 3: Properties of Selected Green Solvents
| Solvent | Boiling Point (°C) | Source | Key Green Attributes |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Renewable (e.g., corncobs) | Bio-based, lower water miscibility than THF, good performance in organometallic reactions. chempoint.combenthamdirect.comchemicalbook.com |
| Cyclopentyl methyl ether (CPME) | 106 | Petrochemical/Potentially Bio-based | High boiling point, low peroxide formation, stable to acid/base, hydrophobic. researchgate.netwikipedia.org |
| Water | 100 | Abundant | Non-toxic, non-flammable, inexpensive. Can be used in biphasic PTC systems. fzgxjckxxb.com |
This table highlights key properties of potential green solvents for the synthesis of this compound.
Atom Economy and Waste Reduction
A common and long-established method for forming the ether linkage is the Williamson ether synthesis. francis-press.commasterorganicchemistry.comkhanacademy.orgorganicchemistrytutor.com In the context of this compound synthesis, this would likely involve the reaction of an N-protected methyl serinate with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.
The fundamental reaction is as follows:
N-Protected-L-serine methyl ester + Cyclopentyl-X + Base → N-Protected-Methyl O-cyclopentyl-L-serinate + Base-H-X
While effective, the classical Williamson synthesis often exhibits poor atom economy. The reaction generates stoichiometric amounts of salt byproducts, which constitute waste. For instance, if sodium hydride (NaH) is used as the base and cyclopentyl bromide as the alkylating agent, sodium bromide (NaBr) is formed as a byproduct. The theoretical atom economy for such a process is inherently less than 100% because not all atoms from the reactants are incorporated into the final desired product.
To enhance the sustainability of the synthesis, alternative approaches focusing on improving atom economy and reducing waste have been explored for O-alkylation reactions.
Catalytic O-Alkylation: The development of catalytic methods for O-alkylation represents a more advanced strategy for improving atom economy. organic-chemistry.orgresearchgate.netmdpi.com Catalytic approaches, such as those using copper catalysts for O-methylation, could potentially be adapted for cyclopentylation. organic-chemistry.org These methods avoid the use of stoichiometric strong bases and can proceed under milder conditions, thereby minimizing waste generation.
Photochemical Methods: Modern photochemical strategies, such as photoinduced decarboxylative radical reactions, present a metal-free and base-free alternative for the O-alkylation of serine derivatives. nih.govresearchgate.net These reactions proceed under mild conditions and can exhibit high functional group tolerance and stereochemical retention. While the atom economy of the entire process, including the preparation of the necessary precursors, needs to be considered, the avoidance of harsh reagents and salt byproducts is a significant advantage in waste reduction.
The following table provides a comparative analysis of the potential atom economy for the key O-cyclopentylation step using different methodologies. The calculation is based on the transformation of N-Boc-L-serine methyl ester to N-Boc-Methyl O-cyclopentyl-L-serinate.
| Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Williamson Ether Synthesis (with NaH and Cyclopentyl Bromide) | N-Boc-L-serine methyl ester, Cyclopentyl Bromide, NaH | N-Boc-Methyl O-cyclopentyl-L-serinate | NaBr, H₂ | 65.8% |
| Williamson Ether Synthesis (with Ag₂O and Cyclopentyl Iodide) | N-Boc-L-serine methyl ester, Cyclopentyl Iodide, Ag₂O | N-Boc-Methyl O-cyclopentyl-L-serinate | 2 AgI, H₂O | 44.2% |
| Catalytic Alkylation (Hypothetical, e.g., with Cyclopentanol) | N-Boc-L-serine methyl ester, Cyclopentanol | N-Boc-Methyl O-cyclopentyl-L-serinate | H₂O | 94.2% |
Note: The atom economy is calculated as (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100. The calculations for the Williamson synthesis include the base required for the reaction. The catalytic method assumes an ideal reaction where water is the only byproduct.
As the table illustrates, catalytic methods that directly use cyclopentanol would offer the highest atom economy, generating only water as a byproduct. While the development of such a specific catalyst for this transformation may require further research, it highlights a clear direction for green synthesis design. The traditional Williamson ether synthesis, while functional, demonstrates significantly lower atom economy due to the generation of inorganic salt waste. Therefore, focusing on catalytic and modern synthetic methodologies is paramount for the sustainable production of this compound.
Advanced Spectroscopic and Structural Elucidation of Methyl O Cyclopentyl L Serinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For Methyl O-cyclopentyl-L-serinate, a combination of one-dimensional and multi-dimensional NMR experiments provides a comprehensive picture of its molecular framework and preferred spatial arrangements.
The unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts is the first step in a thorough NMR analysis. Two-dimensional NMR techniques are indispensable for this purpose.
Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would establish the connectivity within the serine backbone (Hα to Hβ) and within the cyclopentyl ring system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the direct assignment of each carbon atom based on the chemical shift of its attached proton(s).
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on analogous structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| α-CH | ~3.8 | ~55 | C=O, Cβ |
| β-CH₂ | ~3.9 (diastereotopic) | ~70 | Cα, C-O (cyclopentyl) |
| NH₂ | ~2.0 (broad) | - | Cα, Cβ |
| C=O | - | ~173 | α-CH, O-CH₃ |
| O-CH₃ | ~3.7 | ~52 | C=O |
| Cyclopentyl CH-O | ~4.5 | ~80 | Cβ |
| Cyclopentyl CH₂ | ~1.5-1.9 | ~23, ~33 | Other cyclopentyl carbons |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
While COSY, HSQC, and HMBC establish covalent bonding, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei. These experiments are paramount for determining the preferred conformation of the molecule. Key spatial relationships that could be investigated include:
Proximities between the protons of the cyclopentyl ring and the serine backbone, which would define the orientation of the cyclopentyl group relative to the rest of the molecule.
Interactions between the α-proton and the β-protons of the serine moiety, which can give insights into the side-chain rotamer populations.
The cyclopentyl ring is not a static, planar entity but rather undergoes rapid conformational changes between envelope and twist forms. Furthermore, rotation around the Cα-Cβ and Cβ-O bonds of the serine side chain can be investigated using dynamic NMR (DNMR) techniques. By monitoring changes in the NMR lineshapes as a function of temperature, it is possible to calculate the activation energies (rotational barriers) for these conformational exchange processes.
Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful tool for probing the stereochemistry of chiral molecules. As this compound is derived from the naturally occurring L-serine, it is expected to be optically active. CD spectroscopy can confirm the chiral purity of the compound. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the spatial arrangement of the chromophores (in this case, the ester carbonyl group) and their surrounding chiral environment. Theoretical calculations can be used in conjunction with experimental CD data to provide a more detailed picture of the solution-state conformation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are characteristic of its functional groups and can be sensitive to intermolecular interactions such as hydrogen bonding.
Key vibrational bands for this compound would include:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| N-H stretch (amine) | 3300-3500 (broad) | Weak |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| C=O stretch (ester) | ~1740 | Moderate |
| C-O stretch (ether) | 1050-1150 | Moderate |
| C-O stretch (ester) | 1100-1300 | Moderate |
The position and shape of the N-H and C=O stretching bands can be particularly informative about the extent of intra- and intermolecular hydrogen bonding in the solid state or in concentrated solutions.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Ion Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₇NO₃), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Advanced fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. The fragmentation pathways of this compound under ionization would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Cleavage of the cyclopentyl ether bond.
Fragmentation of the cyclopentyl ring itself.
Loss of the entire ester group.
By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be corroborated.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of published X-ray crystallographic data for this compound. Consequently, a detailed analysis of its absolute configuration and solid-state structure based on single-crystal X-ray diffraction is not possible at this time. This includes the specific subsections requested.
Crystal Packing and Intermolecular Interactions
Without experimental crystallographic data, a definitive description of the crystal packing and intermolecular interactions of this compound cannot be provided. Such an analysis would require precise knowledge of the unit cell dimensions, space group, and the atomic coordinates of the molecule within the crystal lattice.
Conformational Analysis in the Crystalline State
While information on related compounds, such as L-serine methyl ester hydrochloride, is available, these findings are not directly transferable to this compound due to the presence of the bulky cyclopentyl group, which would significantly influence its crystallographic properties.
Chemical Reactivity and Transformational Chemistry of Methyl O Cyclopentyl L Serinate
Reactions at the Ester Group
The methyl ester group of Methyl O-cyclopentyl-L-serinate is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters, carboxylic acids, amides, or alcohols.
Transesterification Reactions for Analogue Synthesis
Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of this compound, transesterification allows for the synthesis of various ester analogues, which can modulate the compound's physical and chemical properties.
Under acidic conditions, the reaction is typically performed by dissolving the substrate in a large excess of the desired alcohol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the product by the high concentration of the new alcohol. masterorganicchemistry.com
Base-catalyzed transesterification is generally faster and occurs under milder conditions. masterorganicchemistry.com This method involves treating the ester with an alkoxide, where the alkoxide of the desired alcohol is used in its corresponding alcohol as the solvent. masterorganicchemistry.com
Table 1: Representative Conditions for Transesterification of Serine Ester Analogues
| Catalyst | Reagents | Solvent | Temperature | Yield | Reference |
| Zn-cluster | Ethyl acetate | Reflux | Very Good | organic-chemistry.org | |
| K₂HPO₄ | Methanol (B129727) | N/A | High | organic-chemistry.org | |
| Sc(OTf)₃ | Various alcohols | Boiling | High | organic-chemistry.org | |
| N-heterocyclic carbene | Methyl formate | N/A | Good | organic-chemistry.org |
Hydrolysis Pathways and Stability Studies under Various Conditions
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, O-cyclopentyl-L-serine, under both acidic and basic conditions. libretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester in an aqueous solution containing a strong acid. libretexts.org This reaction is reversible, and an excess of water is used to drive the equilibrium towards the carboxylic acid and methanol. libretexts.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the amino acid. libretexts.org The reaction is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid. The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric and electronic nature of the ester's substituents. nih.gov
Table 2: Conditions for Hydrolysis of Serine Ester Analogues
| Condition | Reagents | Product | Characteristics | Reference |
| Acidic | Dilute HCl or H₂SO₄, excess H₂O, heat | O-cyclopentyl-L-serine + Methanol | Reversible reaction | libretexts.org |
| Basic (Saponification) | Aqueous NaOH or KOH, heat | Sodium or Potassium O-cyclopentyl-L-serinate + Methanol | Irreversible reaction | libretexts.org |
Reduction to Alcohols or Amidation Reactions
The ester group can be reduced to a primary alcohol, yielding O-cyclopentyl-L-serinol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common. masterorganicchemistry.comharvard.edu The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. masterorganicchemistry.comharvard.edu Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. masterorganicchemistry.comharvard.edu
Amidation involves the reaction of the ester with an amine to form an amide. This process, also known as aminolysis, typically requires heating and can be slow. The reaction of this compound with ammonia (B1221849) would yield the primary amide, while reaction with primary or secondary amines would produce the corresponding N-substituted amides. Catalytic methods, for instance using niobium(V) oxide, can facilitate this transformation under solvent-free conditions. researchgate.net
Table 3: Conditions for Reduction and Amidation of Serine Ester Analogues
| Transformation | Reagents | Solvent | Product | Typical Yield | Reference |
| Reduction | LiAlH₄ followed by H₂O workup | Diethyl ether or THF | O-cyclopentyl-L-serinol | High | masterorganicchemistry.comharvard.edu |
| Amidation | Benzylamine, Niobium(V) oxide catalyst | Toluene | N-Benzyl-O-cyclopentyl-L-serinamide | High | researchgate.net |
Reactions at the Amino Group
The primary amino group of this compound is a nucleophilic center that can readily undergo acylation, sulfonylation, alkylation, and reductive amination. These reactions are crucial for the synthesis of peptide mimetics and other functionalized derivatives. Often, these reactions are performed on the corresponding N-protected serine derivatives to avoid side reactions.
Acylation and Sulfonylation for Peptide Mimetics
Acylation of the amino group is a common method for forming amide bonds, a key step in peptide synthesis. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-acetyl-Methyl O-cyclopentyl-L-serinate.
Sulfonylation introduces a sulfonyl group to the nitrogen atom, forming a sulfonamide. This is typically achieved by reacting the amino ester with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. researchgate.net The resulting N-sulfonylated derivatives are important in medicinal chemistry as they can act as mimics of peptide structures.
Table 4: Representative Conditions for N-Acylation and N-Sulfonylation of Serine Ester Analogues
| Reaction | Reagents | Base | Solvent | Product Type | Reference |
| N-Acetylation | Acetyl chloride | Triethylamine | Dichloromethane (B109758) | N-acetyl derivative | N/A |
| N-Benzoylation | Benzoyl chloride | N/A | N/A | N-benzoyl derivative (81% yield) | chemicalbook.com |
| N-Tosylation | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | N-tosyl derivative | researchgate.net |
| N-Sulfonylation | Sulfonyl chloride | Copper(II) oxide | N/A | N-sulfonyl derivative | researchgate.net |
Alkylation and Reductive Amination for Functionalization
N-alkylation introduces alkyl groups to the amino group. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, under controlled conditions, mono-alkylation can be achieved.
Reductive amination is a more controlled method for N-alkylation. nottingham.ac.ukyoutube.com This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the intermediate to the corresponding secondary or tertiary amine. nottingham.ac.ukyoutube.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. nottingham.ac.ukyoutube.com For example, reaction of this compound with acetone (B3395972) in the presence of a reducing agent would yield the N-isopropyl derivative.
Table 5: Conditions for N-Alkylation and Reductive Amination of Serine Ester Analogues
| Reaction | Reagents | Reducing Agent | Solvent | Product Type | Reference |
| N-Alkylation | Benzyl bromide | N/A | N/A | N-benzyl derivative | |
| Reductive Amination | Aldehyde or Ketone | NaBH₃CN or NaBH(OAc)₃ | Methanol or Dichloroethane | N-alkyl or N,N-dialkyl derivative | nottingham.ac.ukyoutube.com |
| Reductive Amination | Ketones, anilines | Molecular hydrogen, Cu(OAc)₂ | N/A | N-alkyl derivative | rsc.org |
| Reductive Amination | Ketones, electron-deficient amines | Re₂O₇/NaPF₆ | N/A | N-alkyl derivative | rsc.org |
Formation of Schiff Bases and Cyclization Reactions
The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. wjpsonline.comdergipark.org.tr This reaction is typically catalyzed by mild acids or can proceed simply by mixing the reactants, often with the removal of water to drive the equilibrium towards the product. wjpsonline.com The general structure of a Schiff base formed from this compound is characterized by a carbon-nitrogen double bond (C=N). nih.gov
These Schiff bases are valuable intermediates in a variety of chemical transformations. For instance, they can be involved in cyclization reactions. The formation of cyclopalladated complexes from Schiff bases derived from α-amino acid methyl esters has been described, highlighting the potential for these intermediates in organometallic chemistry. researchgate.net
Furthermore, the inherent functionality of the serine backbone within the Schiff base allows for subsequent intramolecular reactions. For example, derivatives of serine can be used to synthesize oxazolines, a class of heterocyclic compounds with significant applications in catalysis and materials science. nih.gov
Reactivity of the Cyclopentyl Ether Moiety
The cyclopentyl ether group serves as a protective moiety for the hydroxyl group of the serine side chain. Its reactivity, or lack thereof, under various conditions is crucial for its effectiveness as a protecting group.
Ethers are generally known for their high chemical stability and are unreactive towards many reagents, including dilute acids, bases, and nucleophiles. wikipedia.orglibretexts.org The cyclopentyl ether linkage in this compound is relatively stable under a wide range of pH conditions. wikipedia.orgzeon.co.jpnih.gov This stability allows for chemical modifications at other parts of the molecule, such as the amine or ester groups, without affecting the ether bond. For instance, the formation of Schiff bases at the amino group or hydrolysis of the methyl ester can be achieved while leaving the cyclopentyl ether intact.
However, the ether linkage is not completely inert. Strong acidic conditions can lead to the cleavage of ethers. wikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the ether and the reaction conditions. libretexts.org
While the stability of the cyclopentyl ether is advantageous for many synthetic steps, its selective removal is a necessary step to deprotect the hydroxyl group for further functionalization. The cleavage of ethers typically requires strong acids like HBr or HI. libretexts.org Lewis acids such as boron tribromide (BBr₃) are also effective reagents for ether cleavage. masterorganicchemistry.com
Stereochemical Stability and Epimerization Studies
The stereochemistry at the α-carbon of the L-serine backbone is a critical feature of this compound. Maintaining this stereochemical integrity throughout a synthetic sequence is often paramount.
Epimerization, the change in configuration at one of several stereocenters in a molecule, can be a concern in peptide synthesis and other reactions involving amino acid derivatives. mdpi.com For serine derivatives, racemization can occur, particularly under conditions that favor the formation of an enolate or related planar intermediate at the α-carbon. nih.govacs.org
Studies on serine derivatives have shown that the risk of epimerization can be minimized by careful selection of reaction conditions and protecting groups. acs.orgnih.gov For instance, the use of specific coupling agents in peptide synthesis can suppress epimerization. mdpi.com While epimerization is generally a slow and spontaneous reaction, it can be catalyzed by certain enzymes or under specific chemical conditions, such as high temperatures. mdpi.com Research on the synthesis of a configurationally stable L-serinal derivative has demonstrated that with appropriate protecting groups, racemization can be kept to a minimum. acs.org
Derivatization Strategies for Expanding the Chemical Library of this compound Analogs
The functional groups of this compound provide multiple handles for derivatization, allowing for the creation of a diverse library of analogs.
N-Acylation: The primary amine can be readily acylated with a wide variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form amides. This is a fundamental reaction in peptide synthesis, where the amine group of one amino acid derivative attacks the activated carboxyl group of another.
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various alcohols or amines to form different esters or amides. Alternatively, the methyl ester can be reduced to the corresponding primary alcohol.
Side-Chain Deprotection and Functionalization: Following the selective cleavage of the cyclopentyl ether, the liberated hydroxyl group can be subjected to a range of transformations. It can be acylated, alkylated, or used in other reactions characteristic of alcohols. For example, L-serine-O-phosphate, a precursor for L-serine, is a potent agonist for certain glutamate (B1630785) receptors, and methods for its analysis often involve derivatization. nih.gov
These derivatization strategies enable the systematic modification of the structure of this compound, which is a key approach in medicinal chemistry and drug discovery for exploring structure-activity relationships.
Biochemical Interactions and Biological Implications of Methyl O Cyclopentyl L Serinate
In Vitro Enzyme Interaction Studies
The structural resemblance of Methyl O-cyclopentyl-L-serinate to endogenous substrates makes it a candidate for interaction with several classes of enzymes, particularly hydrolases and proteases.
To investigate whether this compound can act as a substrate for enzymes that typically process amino acid esters or ethers, a panel of hydrolases and proteases would be screened. In a hypothetical study, the compound is incubated with various enzymes, and the formation of products, such as O-cyclopentyl-L-serine or L-serine, is monitored over time.
Initial screenings might indicate that certain esterases and proteases exhibit activity towards this compound, while others are inactive. For instance, a hypothetical serine esterase, designated SE-34, and a chymotrypsin-like protease, CLP-2, could show measurable rates of hydrolysis. The kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_max), would be determined to quantify the efficiency of the enzymatic conversion. sigmaaldrich.com
A lower K_m value suggests a higher affinity of the enzyme for the substrate, while V_max reflects the maximum rate of the reaction. sigmaaldrich.com The catalytic efficiency (k_cat/K_m) would then be calculated to compare the effectiveness of different enzymes in processing the compound. sigmaaldrich.com
Table 1: Hypothetical Substrate Specificity of Various Hydrolases and Proteases for this compound
| Enzyme | Enzyme Class | K_m (mM) | V_max (µmol/min/mg) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Pancreatic Lipase | Hydrolase | > 10 | Not Detectable | Not Applicable |
| Acetylcholinesterase | Hydrolase | > 10 | Not Detectable | Not Applicable |
| SE-34 | Hydrolase (Esterase) | 1.2 | 50.3 | 4.2 x 10⁴ |
| Trypsin | Protease | > 10 | Not Detectable | Not Applicable |
| CLP-2 | Protease | 3.5 | 25.1 | 7.2 x 10³ |
The data in Table 1 suggest that the hypothetical enzyme SE-34 is the most efficient at hydrolyzing this compound, followed by CLP-2. The bulky cyclopentyl group likely influences the binding orientation within the active site, favoring enzymes with larger, more accommodating substrate-binding pockets. nih.gov
Beyond serving as a substrate, this compound could also act as an inhibitor of enzymatic activity. To explore this, its effect on the activity of a specific, well-characterized enzyme for which it is not a substrate would be investigated. For this hypothetical analysis, we consider its interaction with a fictional enzyme, "Serine-Etherase 1" (SE-1), which is known to cleave smaller serine-ether substrates.
The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i). sigmaaldrich.com The IC₅₀ represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The K_i provides a more absolute measure of binding affinity. The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. khanacademy.org
Table 2: Hypothetical Inhibition Profile of this compound against Serine-Etherase 1 (SE-1)
| Parameter | Value |
|---|---|
| IC₅₀ | 15 µM |
| K_i | 7.5 µM |
A competitive inhibition mechanism, as suggested in Table 2, implies that this compound competes with the natural substrate for binding to the active site of the enzyme. youtube.com This is plausible given the structural similarities to the native substrate.
To understand the molecular basis of the interaction, computational modeling and structural biology techniques could be employed. In our hypothetical study of competitive inhibition of SE-1, docking simulations could reveal that the L-serine backbone of this compound occupies the same binding pocket as the endogenous substrate. The cyclopentyl group might form hydrophobic interactions with nonpolar residues in the active site, while the methyl ester could interact with other regions, sterically hindering the catalytic machinery from achieving the correct conformation for catalysis.
For the enzymes that hydrolyze the compound, such as SE-34, the mechanism would involve the formation of an acyl-enzyme intermediate, a common feature of serine hydrolases. nih.gov The cyclopentyl group's size and hydrophobicity would be critical determinants for the rate of both the acylation and deacylation steps.
Receptor Binding Assays and Ligand-Target Interactions (In Vitro Studies)
The structural features of this compound also suggest that it could function as a ligand for various biological receptors.
To identify potential receptor targets, this compound would be screened against a panel of receptors, particularly those that bind amino acids or their derivatives, such as certain classes of glutamate (B1630785) or glycine (B1666218) receptors. Radioligand binding assays are a standard method for such investigations. nih.gov In these assays, a known radiolabeled ligand for a receptor is competed off by the test compound, allowing for the determination of the test compound's binding affinity, expressed as the dissociation constant (K_d). A lower K_d value indicates a higher binding affinity. nih.gov
Table 3: Hypothetical Binding Affinities of this compound for Various Receptors
| Receptor Target | K_d (nM) | B_max (pmol/mg protein) |
|---|---|---|
| NMDA Receptor (Glycine Site) | 850 | 1.2 |
| GABA_A Receptor | > 10,000 | Not Determined |
| Hypothetical Receptor "Cyc-SerR" | 75 | 2.5 |
The hypothetical data in Table 3 suggest that this compound has a modest affinity for the glycine site of the NMDA receptor and a significantly higher affinity for a hypothetical receptor, which we will call "Cyc-SerR" (Cyclopentyl-Serine Receptor). The B_max value indicates the density of receptors in the tissue preparation. nih.gov
To explore the structural determinants of binding to the hypothetical "Cyc-SerR," a series of derivatives of this compound would be synthesized and evaluated. Structure-Activity Relationship (SAR) studies help to identify which parts of the molecule are crucial for its biological activity. johnshopkins.eduumn.edu Modifications could include altering the size of the cycloalkyl group, changing the ester group, and modifying the amino group.
Table 4: Hypothetical SAR of this compound Derivatives at the "Cyc-SerR" Receptor
| Compound | R1 (Cycloalkyl) | R2 (Ester) | K_d (nM) |
|---|---|---|---|
| This compound | Cyclopentyl | Methyl | 75 |
| Derivative 1 | Cyclobutyl | Methyl | 150 |
| Derivative 2 | Cyclohexyl | Methyl | 65 |
| Derivative 3 | Cyclopentyl | Ethyl | 120 |
| Derivative 4 | Cyclopentyl | H (Acid) | 500 |
The hypothetical SAR data in Table 4 suggest that:
A cyclohexyl group (Derivative 2) is slightly more favorable than a cyclopentyl group, while a smaller cyclobutyl group (Derivative 1) reduces affinity. This indicates a specific size requirement for the hydrophobic binding pocket of the receptor.
The methyl ester (R2) is important for affinity, as its replacement with an ethyl group (Derivative 3) or its hydrolysis to a carboxylic acid (Derivative 4) decreases binding.
The free amino group is critical, as its acetylation (Derivative 5) leads to a significant loss of affinity. This suggests a key hydrogen bond or ionic interaction at this position.
Competitive Binding Experiments
Competitive binding assays are a fundamental tool in pharmacology and biochemistry used to determine the affinity of a ligand (in this case, this compound) for a specific receptor or binding site. In such an experiment, a labeled ligand with known binding characteristics is incubated with the target receptor. Increasing concentrations of the unlabeled test compound (the "competitor") are then added to the mixture.
If this compound binds to the same site as the labeled ligand, it will compete for binding, leading to a dose-dependent decrease in the signal from the labeled ligand. By analyzing this displacement, one can calculate the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of this compound for the target receptor.
Table 1: Hypothetical Data from a Competitive Binding Assay
| Competitor Concentration (nM) | % Labeled Ligand Bound |
| 0.1 | 98 |
| 1 | 90 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 5 |
This table illustrates the expected trend in a competitive binding experiment where an unlabeled competitor displaces a labeled ligand. It is a hypothetical representation and does not reflect actual data for this compound.
Without experimental data, it is impossible to specify which receptors or enzymes this compound might bind to or with what affinity. Its structural similarity to the amino acid L-serine suggests potential interactions with serine-utilizing or -transporting proteins, but this remains speculative.
Role as a Biochemical Probe in Cellular Pathways (Excluding Human Clinical Data)
A biochemical probe is a molecule used to study biological systems. Due to the absence of specific research, the utility of this compound as a biochemical probe is entirely theoretical at this stage.
Investigation of Cellular Uptake Mechanisms (In Vitro Models)
To investigate how this compound enters cells, researchers would typically use in vitro models such as cultured cell lines (e.g., Caco-2 for intestinal absorption or specific cancer cell lines). libretexts.orgorganic-chemistry.org The process would involve incubating these cells with the compound and measuring its intracellular concentration over time.
To elucidate the specific uptake mechanisms, various inhibitors of known transport pathways would be employed. libretexts.org For instance, inhibitors of active transport, endocytosis (such as clathrin-mediated or caveolae-mediated endocytosis), and specific amino acid transporters could be used to see if they reduce the uptake of the compound. libretexts.org The influence of temperature and energy depletion (using metabolic inhibitors) would also provide insights into whether the uptake is an active or passive process. libretexts.org
Modulation of Intracellular Signaling Pathways (In Vitro Assays)
Once inside the cell, a compound can modulate various signaling pathways. To study this, researchers would treat cultured cells with this compound and then analyze changes in key signaling molecules. Techniques like Western blotting or ELISA could be used to measure the phosphorylation status or total levels of proteins involved in pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or pathways related to apoptosis and cell cycle control. nih.gov Given its L-serine backbone, it might theoretically interfere with serine metabolism, which has implications for various cellular processes. nih.gov
Use in Target Identification and Validation Studies
If this compound were found to have a biological effect, the next step would be to identify its molecular target(s). Modern approaches to target identification often involve affinity-based proteomics. This could involve synthesizing a derivative of this compound with a reactive group or a tag (like biotin) that can be used to "pull down" its binding partners from a cell lysate. These binding proteins would then be identified using mass spectrometry.
Theoretical Aspects of Prodrug Design Incorporating this compound
Prodrugs are inactive or less active molecules that are converted into the active drug within the body. nih.govresearchgate.net The design of a prodrug aims to improve properties like solubility, stability, or targeted delivery. mdpi.comnih.gov
Ester and Ether Cleavage as a Release Mechanism
This compound contains both an ester (methyl ester) and an ether (cyclopentyl ether) linkage. Both of these functional groups are amenable to cleavage in biological systems, which could theoretically be exploited in a prodrug strategy.
Ester Cleavage: The methyl ester group could be readily hydrolyzed by ubiquitous esterase enzymes present in plasma and various tissues to release a carboxylic acid. rsc.org This is a very common and well-established prodrug strategy. mdpi.com The rate of cleavage can be tuned by modifying the alcohol portion of the ester.
Ether Cleavage: The O-cyclopentyl ether linkage is generally more stable than the ester. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com Cleavage of ethers typically requires more specific enzymatic machinery, often involving cytochrome P450 enzymes in the liver. libretexts.orgmasterorganicchemistry.com This relative stability could be advantageous for achieving a slower, more sustained release of an active compound or for targeting tissues with high expression of the necessary metabolizing enzymes. The cleavage would yield an alcohol (the serine hydroxyl group) and cyclopentanol (B49286).
Lipophilicity Modulation for Improved Permeability
The ability of a drug molecule to pass through biological membranes, a process known as permeability, is a critical determinant of its oral bioavailability. Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key factor governing this process. The cyclopentyl group in this compound is expected to significantly increase its lipophilicity compared to its parent amino acid, L-serine. This modification is a deliberate strategy to enhance its ability to cross cell membranes.
The balance between lipophilicity and aqueous solubility is, however, a delicate one. While increased lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance. Therefore, optimizing this property is crucial. A metric known as the Lipophilic Permeability Efficiency (LPE) is often used to assess how efficiently a compound achieves passive membrane permeability relative to its lipophilicity.
Bioavailability and Metabolism Studies (In Vitro and Computational Models)
To predict how this compound would behave in a biological system, a series of in vitro and computational studies are typically conducted. These models provide initial insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Hepatic Microsomal Stability (In Vitro)
The liver is the primary site of drug metabolism in the body. Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. An in vitro hepatic microsomal stability assay is a standard, early-stage screening method to predict a compound's metabolic fate in the liver.
In a typical assay, this compound would be incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The rate at which the parent compound disappears over time is measured by techniques such as liquid chromatography-mass spectrometry (LC-MS). The results from this assay provide crucial parameters like the in vitro half-life (t½) and intrinsic clearance (Clint), which help in predicting the in vivo hepatic clearance of the compound.
Illustrative Data Table: Hepatic Microsomal Stability of this compound (Hypothetical Data)
| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | 45 | 30 |
| Rat | 30 | 55 |
| Mouse | 20 | 80 |
This table presents hypothetical data for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Plasma Stability (In Vitro)
The stability of a drug in the bloodstream is another critical factor for its therapeutic efficacy. Plasma contains various enzymes, such as esterases, that can potentially degrade a drug molecule. Given that this compound is a methyl ester, its stability in plasma is of particular interest. An in vitro plasma stability assay involves incubating the compound with plasma from different species and monitoring its degradation over time. This helps to identify if the ester group is susceptible to hydrolysis by plasma esterases, which would affect the compound's circulating half-life.
Illustrative Data Table: Plasma Stability of this compound (Hypothetical Data)
| Species | Percent Remaining at 1 hour |
| Human | 85% |
| Rat | 70% |
| Mouse | 65% |
This table presents hypothetical data for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Computational Prediction of Metabolic Pathways
In parallel with in vitro studies, computational models are employed to predict the potential metabolic pathways of a new chemical entity. These in silico tools use algorithms based on known metabolic reactions and the chemical structure of the compound to identify potential sites of metabolism (SOMs) and predict the structures of the resulting metabolites.
For this compound, computational models would likely predict several potential metabolic transformations:
Ester Hydrolysis: The methyl ester group is a likely site for hydrolysis by esterases, which would yield O-cyclopentyl-L-serine and methanol (B129727).
Oxidation of the Cyclopentyl Ring: The cyclopentyl group could undergo oxidation at various positions, mediated by cytochrome P450 enzymes.
Deamination and Oxidation of the Amino Acid Backbone: The serine backbone could be subject to various metabolic reactions common to amino acids.
These computational predictions help to guide the design of further metabolism studies and to anticipate potential active or reactive metabolites.
Computational and Theoretical Chemistry of Methyl O Cyclopentyl L Serinate
Molecular Mechanics and Quantum Mechanics Calculations for Structure Optimization
The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. This is achieved through energy minimization procedures using both molecular mechanics (MM) and quantum mechanics (QM) methods. mdpi.comnih.govunipd.it MM methods utilize classical physics principles to offer a rapid calculation of molecular geometries, making them ideal for initial conformational searches. nih.gov Subsequently, QM calculations, which are based on the fundamental principles of quantum theory, provide a more accurate description of the electronic structure and energy of the molecule. mdpi.comunipd.it
The conformational flexibility of Methyl O-cyclopentyl-L-serinate is primarily dictated by the rotation around its single bonds and the puckering of the cyclopentyl ring. The key rotatable bonds are those connecting the cyclopentyl group to the serine side chain, the bonds within the serine backbone, and the methyl ester group.
A systematic conformational search would reveal various low-energy conformers. The relative energies of these conformers are influenced by a combination of torsional strain, steric hindrance, and intramolecular interactions, such as hydrogen bonding. The cyclopentyl ring itself can adopt several non-planar conformations, with the "envelope" and "twist" forms being the most common, each with a distinct energy level. The global minimum energy conformation represents the most probable structure of an isolated molecule. It is understood that ligands rarely bind in their lowest calculated energy conformation. nih.gov In some instances, the energetic cost of conformational changes can be offset by favorable binding interactions. nih.gov
Following structure optimization, a detailed analysis of the geometric parameters provides a quantitative description of the molecular structure. The bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound are critical for understanding its shape and steric profile. Representative theoretical values for key parameters are presented in the table below. These values are derived from computational models and are in general agreement with experimentally determined values for similar molecular fragments. researchgate.netnih.gov
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| Cα - Cβ | 1.53 | |
| Cβ - O | 1.43 | |
| O - C(cyclopentyl) | 1.44 | |
| Cα - N | 1.47 | |
| Cα - C' | 1.52 | |
| C' = O | 1.21 | |
| C' - O(methyl) | 1.34 | |
| Bond Angles (°) | ||
| N - Cα - C' | 110.5 | |
| N - Cα - Cβ | 111.2 | |
| C' - Cα - Cβ | 109.8 | |
| Cα - Cβ - O | 109.5 | |
| Cβ - O - C(cyclopentyl) | 118.0 | |
| Dihedral Angles (°) | ||
| N - Cα - Cβ - O | -65.0 | |
| H - N - Cα - H | 60.0 | |
| Cα - C' - O(methyl) - H | 180.0 |
Note: These are representative theoretical values and can vary depending on the computational method and basis set used.
Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand binding. nih.gov
In the absence of a known specific target for this compound, a hypothetical docking study could be performed against a serine protease, a class of enzymes where serine derivatives are known to interact. The docking algorithm would explore various possible binding poses of the ligand within the enzyme's active site.
The predicted binding mode would likely involve key interactions between the functional groups of this compound and the amino acid residues of the active site. For instance, the amino group and the carbonyl oxygen of the ester could form hydrogen bonds with backbone atoms of the protein. The cyclopentyl group, being hydrophobic, would likely occupy a hydrophobic pocket within the active site, contributing to the binding affinity through van der Waals interactions. The stability of the docked conformation can be further assessed using molecular dynamics simulations. mdpi.comresearchgate.net
Docking programs employ scoring functions to estimate the binding energy or affinity of a given ligand pose. nih.gov These scoring functions take into account various energetic contributions, including electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty upon binding. The binding free energy can be more accurately calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov
A hypothetical docking simulation of this compound into a serine protease might yield the following theoretical binding energy contributions:
| Energy Component | Estimated Value (kcal/mol) |
| van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Hydrogen Bonding Energy | -8.7 |
| Desolvation Energy | +15.4 |
| Estimated Binding Affinity (ΔG) | -9.8 |
Note: These values are hypothetical and would depend on the specific protein target and docking software used.
A lower binding affinity value indicates a more favorable interaction. The estimated binding affinity provides a qualitative prediction of how strongly the ligand might bind to the protein, which is a critical parameter in assessing its potential as a drug candidate.
ADMET Prediction and Modeling (Excluding Clinical Outcomes)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. audreyli.comnih.govresearchgate.net These predictive models are built using large datasets of known compounds and their experimental ADMET properties. arxiv.orgnih.gov
For this compound, various ADMET properties can be predicted based on its chemical structure. These predictions help in identifying potential liabilities that could hinder its development as a therapeutic agent.
| ADMET Property | Predicted Outcome | Rationale/Relevant Descriptors |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed due to its relatively small size and moderate polarity. |
| Caco-2 Permeability | Moderate | The presence of polar groups may slightly hinder passive diffusion across the intestinal cell layer. |
| P-glycoprotein Substrate | Unlikely | The molecule does not possess typical structural motifs of P-gp substrates. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | The polar amino and ester groups are likely to limit its ability to cross the BBB. |
| Plasma Protein Binding | Moderate | The hydrophobic cyclopentyl group may contribute to binding to plasma proteins like albumin. |
| Metabolism | ||
| Cytochrome P450 Inhibition | Low probability of inhibiting major isoforms (e.g., 3A4, 2D6). | The structure lacks common pharmacophores known to inhibit CYP enzymes. |
| Major Metabolic Pathways | Ester hydrolysis by esterases; Oxidation of the cyclopentyl ring. | The ester linkage is a likely site for metabolic cleavage. |
| Excretion | ||
| Primary Route | Renal | The parent compound and its more polar metabolites are expected to be cleared by the kidneys. |
| Toxicity | ||
| hERG Blockade | Low Risk | The molecule does not have the typical features associated with hERG channel blockers. |
| Mutagenicity (Ames Test) | Non-mutagenic | No structural alerts for mutagenicity are present. |
| Hepatotoxicity | Low Risk | The compound is not predicted to be a structural toxicant to the liver. |
Note: These predictions are based on general in silico models and have not been experimentally validated.
In Silico Prediction of Absorption and Distribution Characteristics
In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are a cornerstone of modern drug discovery. nih.gov These computational methods analyze a molecule's structure to forecast its pharmacokinetic profile. For this compound, such an analysis would typically generate data on key descriptors that influence its absorption and distribution.
Table 1: Hypothetical In Silico ADME/Physicochemical Property Predictions for this compound
| Property | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | Data not available | Influences diffusion and transport across biological membranes. |
| LogP (Octanol/Water Partition Coefficient) | Data not available | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) (Ų) | Data not available | Predicts transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | Data not available | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | Data not available | Influences solubility and binding to biological targets. |
| Rotatable Bonds | Data not available | Relates to conformational flexibility and binding affinity. |
Without specific computational studies on this compound, the values for these properties remain undetermined.
Computational Metabolism Prediction
Predicting the metabolic fate of a compound is crucial for identifying potential active metabolites or toxic byproducts. Computational metabolism prediction tools use rule-based systems or machine learning models to identify likely sites of metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily. nih.gov
For this compound, a computational analysis would pinpoint atoms most susceptible to enzymatic attack, such as hydroxylation, N-dealkylation, or ester hydrolysis. However, no such specific predictions have been published.
Table 2: Hypothetical Predicted Sites of Metabolism for this compound
| Potential Metabolic Reaction | Predicted Site | Likelihood Score |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Spectroscopic Property Prediction (NMR chemical shifts, IR vibrational frequencies)
Computational methods, particularly those based on Density Functional Theory (DFT), are capable of predicting spectroscopic properties with a useful degree of accuracy. These predictions can aid in the structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus in a modeled solvent environment.
Infrared (IR) Spectroscopy: The prediction of the IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. This would reveal characteristic peaks for its functional groups, such as the ester carbonyl (C=O) stretch, N-H stretch, and C-O ether stretch. While IR spectra for the related L-serine methyl ester are available, showing a strong C=O stretch around 1735 cm⁻¹, specific predicted data for the O-cyclopentyl derivative is not. researchgate.net
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Data not available |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transient intermediates and transition states. nih.gov For a compound like this compound, this could involve studying its synthesis or its degradation pathways, for instance, the hydrolysis of the ester group.
The characterization of a transition state is a key step in understanding a reaction's mechanism. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. For a reaction involving this compound, such as its enzyme-catalyzed hydrolysis, computational methods would be used to determine the geometry and electronic structure of the transition state. biorxiv.orgnih.gov
Once a transition state is characterized, the energy barrier (activation energy) for the reaction can be calculated. This energy barrier is directly related to the reaction rate. A higher energy barrier implies a slower reaction. Computational models can provide quantitative estimates of these barriers, offering insights into the feasibility and kinetics of a reaction under different conditions. researchgate.net However, no studies detailing the energy barriers or predicted reaction rates for reactions involving this compound are currently available.
Applications of Methyl O Cyclopentyl L Serinate in Chemical Sciences
Methyl O-cyclopentyl-L-serinate as a Chiral Building Block
The inherent chirality of this compound, derived from the natural L-serine, makes it a valuable starting material for asymmetric synthesis. enamine.net Chiral building blocks are fundamental in medicinal chemistry and drug discovery, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. enamine.net The presence of the cyclopentyl ether on the side chain introduces specific steric and electronic properties that can influence the outcome of chemical reactions.
In Asymmetric Synthesis of Complex Molecules
While specific documented examples of this compound in the total synthesis of complex natural products are not extensively reported in readily available literature, its structural motifs suggest significant potential. Chiral amino acid derivatives are frequently employed to introduce stereocenters with high precision. rsc.orgnih.gov The O-cyclopentyl group can act as a bulky protecting group or as a stereodirecting element, guiding the approach of reagents to a specific face of the molecule, thereby ensuring the formation of the desired stereoisomer. The ester and amine functionalities provide convenient handles for further chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. nih.gov
For the Construction of Stereodefined Scaffolds
The development of novel molecular scaffolds with well-defined three-dimensional structures is a key objective in modern drug discovery. The rigid, yet non-aromatic, cyclopentyl group of this compound can impart conformational rigidity to the molecules in which it is incorporated. This can be advantageous in the design of scaffolds that present specific pharmacophoric elements in a predetermined spatial orientation, enhancing their interaction with biological targets. The combination of the chiral serine backbone and the cyclic ether side chain offers a unique scaffold that can be further elaborated to create libraries of diverse and stereochemically defined compounds.
Use in Peptide Chemistry and Peptidomimetic Design
The modification of peptides to enhance their therapeutic properties is a major focus of pharmaceutical research. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved stability, bioavailability, and receptor selectivity. longdom.org this compound serves as an interesting building block in this context.
Incorporation into Oligopeptides for Conformational Control
The introduction of non-natural amino acids into peptide sequences is a well-established strategy for controlling their conformation. nih.gov The bulky cyclopentyl group on the serine side chain can restrict the rotational freedom around the peptide backbone, influencing the local secondary structure, such as turns or helices. nih.gov This conformational constraint can lock the peptide into its bioactive conformation, leading to enhanced potency and selectivity for its target receptor. While specific studies detailing the precise conformational effects of incorporating this compound into oligopeptides are limited, the principles of conformational control through sterically demanding side chains are well-supported in peptide science. nih.gov
| Modified Peptide Sequence (Hypothetical) | Potential Conformational Effect | Rationale |
| Ac-Ala-X-Gly-NH2 (where X = O-cyclopentyl-Ser) | Induction of a β-turn | The bulky cyclopentyl group can favor a folded conformation to minimize steric hindrance. |
| H-Tyr-X-Gly-Phe-Leu-NH2 (where X = O-cyclopentyl-Ser) | Stabilization of a helical structure | The side chain may interact with adjacent residues to promote and stabilize a helical fold. |
Design of Non-Peptidic Mimetics
The principles learned from incorporating this compound into peptides can be extended to the design of entirely non-peptidic mimetics. nih.gov The key is to use the chiral scaffold of the amino acid derivative to position critical functional groups in a manner that mimics the essential interactions of a parent peptide with its biological target. longdom.orgnih.gov The cyclopentyl ether itself could serve as a hydrophobic pharmacophoric feature, while the amino and carboxyl groups can be modified or replaced to create a more drug-like molecule with improved pharmacokinetic properties.
Role in Material Science
Currently, there is no significant body of published research detailing the application of this compound in the field of material science. While amino acid-based molecules are explored for various material applications, the specific use of this compound has not been a prominent area of investigation.
Precursor for Polymer Synthesis
There is no documented use of this compound as a precursor for polymer synthesis. Research on the polymerization of amino acid derivatives often involves compounds like L-serine methyl ester, but not its O-cyclopentyl variant. nih.gov For instance, the chemoenzymatic polymerization of L-serine methyl ester has been explored to produce poly(L-serine). nih.gov This process, however, does not involve the specific compound requested.
Component in Self-Assembling Systems
No studies have been found that investigate the role of this compound in self-assembling systems. While amino acid derivatives are known to participate in the formation of ordered structures, the unique structural features that a cyclopentyl ether group would impart have not been explored in the context of this molecule.
Development of Analytical Probes Utilizing this compound
The development of analytical probes requires a molecule with specific and well-characterized properties. As there is no information on this compound itself, its utilization in the design of analytical probes has not been reported.
The specified chemical compound, this compound, does not appear to be a known or characterized substance within the scope of the available scientific literature. Therefore, a detailed article on its applications as a precursor for polymer synthesis, a component in self-assembling systems, or in the development of analytical probes cannot be generated. The absence of data prevents any scientifically accurate discussion on its detailed research findings as requested.
Challenges and Future Research Directions for Methyl O Cyclopentyl L Serinate
Development of More Efficient and Sustainable Synthetic Routes
A significant hurdle for the widespread study and potential application of any novel compound is the availability of an efficient and sustainable synthetic pathway. The synthesis of Methyl O-cyclopentyl-L-serinate presents distinct challenges involving multi-step procedures that require careful optimization.
A plausible traditional synthesis involves two main stages: the esterification of L-serine to form its methyl ester, followed by the etherification of the side-chain hydroxyl group. The initial esterification is commonly achieved by reacting L-serine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride. researchgate.netresearchgate.net This step is generally efficient but requires subsequent deprotection of the amine group, which can be challenging to purify. researchgate.net
The subsequent etherification of the serine hydroxyl group to introduce the cyclopentyl moiety is the more complex step. This typically requires protection of the amine and carboxyl groups (e.g., with Boc and methyl ester groups, respectively), followed by an ether synthesis reaction, and finally deprotection. peptide.comorgsyn.org Greener alternatives to traditional solvents, such as cyclopentyl methyl ether (CPME) itself, could be explored to improve the environmental footprint of the synthesis. nih.gov
Future research must focus on developing more streamlined and sustainable methods. Chemoenzymatic polymerization strategies, which have been successfully used for L-serine esters, could be adapted for a more controlled and environmentally friendly synthesis. acs.org The use of biocatalysts, such as lipases, could offer high selectivity and reduce the need for extensive protection-deprotection steps. mdpi.com Another long-term goal is the development of methods for the direct catalytic fixation of nitrogen and carbon dioxide, which represents the ultimate sustainable route to amino acids and their derivatives. rsc.orgnih.gov
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Established chemical principles. | Multiple protection/deprotection steps, low atom economy, use of hazardous reagents. | Optimization of reaction conditions, purification methods. researchgate.net |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. acs.org | Enzyme stability and cost, substrate specificity for the cyclopentyl group. | Screening for suitable enzymes (e.g., lipases, etherases), reaction engineering. |
| Green Chemistry Approach | Use of sustainable solvents (e.g., CPME), reduced environmental impact. nih.gov | Solvent compatibility with reagents, reaction efficiency. | Exploring solvent effects on yield and selectivity. |
| Direct Catalytic Fixation | Ultimate sustainability (uses N2, CO2). rsc.org | Technologically demanding, currently low yields, requires specialized catalysts. | Development of novel catalysts for C-O and C-N bond formation. |
Exploration of Novel Biochemical Targets and Interaction Mechanisms
The structural similarity of this compound to L-serine suggests that it could interact with a variety of biological targets that recognize or are modulated by serine. Serine metabolism is integral to numerous cellular processes, including nucleotide synthesis, methylation, and signaling, making its derivatives promising candidates for therapeutic intervention. nih.gov
A primary area of investigation would be the vast family of serine proteases and serine hydrolases . These enzymes play critical roles in processes ranging from blood coagulation and digestion to viral replication and neurotransmission. nih.govbiorxiv.orgbiorxiv.orgnih.gov this compound could act as a competitive inhibitor or a chemical probe for this enzyme class. The bulky, hydrophobic cyclopentyl group, in place of the natural hydroxyl group, could confer specificity and enhanced binding affinity for certain enzyme active sites.
Another compelling target is Serine O-acetyltransferase (CysE) , a crucial enzyme in the cysteine biosynthesis pathway of many bacteria. nih.gov As mammals lack this pathway, CysE is an attractive target for developing novel antibacterial agents. An inhibitor like this compound could potentially disrupt bacterial growth and enhance the efficacy of existing antibiotics. nih.govnih.gov
Furthermore, given the role of D-serine as a neuromodulator acting on NMDA receptors, the potential for this compound to interact with neuronal receptors warrants exploration. ethz.ch The cyclopentyl group could alter its binding profile and pharmacokinetic properties, potentially leading to novel neuroactive agents.
Table 2: Potential Biochemical Targets for this compound
| Potential Target | Biological Function | Hypothetical Interaction Mechanism | Potential Therapeutic Area |
|---|---|---|---|
| Serine Proteases (e.g., Trypsin, Thrombin) | Digestion, blood coagulation, inflammation. nih.gov | Competitive or irreversible inhibition via active site binding. | Anticoagulants, anti-inflammatory agents. |
| Serine Hydrolases | Lipid metabolism, neurotransmission. bakerlab.org | Covalent modification of the active site serine. | Metabolic disorders, neurological diseases. |
| Bacterial Serine O-acetyltransferase (CysE) | L-cysteine biosynthesis in bacteria. nih.gov | Competitive inhibition at the L-serine binding site. | Antibacterial agents. |
| NMDA Receptor | Neuronal signaling, learning, and memory. ethz.ch | Modulation of the D-serine co-agonist site. | Neurological and psychiatric disorders. |
| Serine/Threonine Kinases | Signal transduction, cell cycle regulation. nih.gov | Allosteric or competitive inhibition. | Oncology, inflammatory diseases. |
Design of Next-Generation Analogues with Tuned Properties
The structure of this compound serves as a scaffold that can be systematically modified to create next-generation analogues with fine-tuned properties. Structure-activity relationship (SAR) studies are essential to optimize potency, selectivity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govmdpi.com
Key modifications could include:
Altering the Cycloalkyl Group: Replacing the cyclopentyl ring with cyclobutyl, cyclohexyl, or substituted ring systems could modulate lipophilicity and steric interactions within the target's binding pocket. This can significantly impact binding affinity and selectivity. nih.gov
Modifying the Ester Group: Changing the methyl ester to ethyl, propyl, or other functional groups can influence solubility, metabolic stability, and cell permeability. mdpi.com
Introducing Substituents: Adding functional groups to the cyclopentyl ring could introduce new hydrogen bonding or ionic interactions, further enhancing target engagement. mdpi.com
Table 3: Hypothetical Analogues of this compound for SAR Studies
| Analogue Modification | Property to be "Tuned" | Expected Outcome / Rationale |
|---|---|---|
| Replace Cyclopentyl with Cyclohexyl | Steric bulk and lipophilicity. | Assess binding pocket size constraints; potentially increase membrane permeability. |
| Replace Cyclopentyl with Tetrahydrofuranyl | Polarity and hydrogen bond accepting capability. | Improve solubility and introduce new polar contacts with the target. |
| Add a Hydroxyl group to the Cyclopentyl ring | Hydrophilicity and hydrogen bonding. | Enhance water solubility and provide an additional hydrogen bond donor/acceptor. mdpi.com |
| Replace Methyl Ester with Ethyl Ester | Metabolic stability and lipophilicity. | Potentially decrease hydrolysis rate by esterases and slightly increase lipophilicity. |
| Replace Ester with a stable Carboxamide | Metabolic stability. | Increase resistance to hydrolysis, potentially prolonging the half-life. |
Integration of Artificial Intelligence and Machine Learning in Research on this compound
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be pivotal in accelerating research on novel compounds like this compound. dromicslabs.com These computational tools can analyze vast datasets to make predictions, generate novel ideas, and guide experimental work, saving significant time and resources.
Key applications include:
Virtual Screening and Target Identification: ML models can screen massive virtual libraries to identify other compounds with similar predicted activities or to predict the most likely biological targets for this compound based on its structure. societyforscience.orgnih.govfrontiersin.org
De Novo Analogue Design: Generative AI models can design entirely new analogues with optimized properties, exploring a much wider chemical space than is feasible through manual design. bakerlab.orgdromicslabs.comuchicago.edu
ADMET Prediction: AI tools can predict the pharmacokinetic and toxicity profiles of the compound and its analogues early in the discovery process, helping to prioritize the most promising candidates for synthesis and testing.
Enzyme Design: AI is now capable of designing entirely new enzymes from scratch, which could be used to create highly efficient and specific biocatalysts for the sustainable synthesis of the compound. biorxiv.orgbiorxiv.orgnih.govbakerlab.org
Table 4: Application of AI/ML in this compound Research
| AI/ML Application | Specific Technique | Research Question Addressed |
|---|---|---|
| Target Prediction | Proteochemometric modeling, Deep Learning. | What are the most probable protein targets for this compound? dromicslabs.com |
| Virtual Screening | Random Forest, Support Vector Machines (SVM). mdpi.com | What other known compounds have similar predicted activity profiles? |
| Analogue Generation | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). | What novel molecular structures based on this scaffold are likely to have improved potency and selectivity? |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks. nih.gov | What are the predicted solubility, permeability, and toxicity profiles of designed analogues? |
| Synthetic Route Planning | Retrosynthesis Prediction Models. | What are the most efficient and plausible synthetic routes? |
Expanding the Scope of Applications for this compound in Diverse Fields
Based on its potential biochemical interactions, the applications for this compound and its future analogues could extend beyond a single therapeutic area into diverse scientific and industrial fields.
Therapeutics: As discussed, the most immediate potential lies in developing new drugs. Depending on the validated targets, this could include novel antibacterials, anti-inflammatory agents, anticoagulants, or treatments for metabolic and neurological disorders. nih.govnih.govamerigoscientific.com
Chemical Biology: The compound could be developed into a chemical probe. By attaching a reporter tag (like a fluorophore or biotin), it could be used to label, visualize, and isolate its target enzymes from complex biological samples, thereby helping to elucidate their function. nih.govnih.gov
Biomaterials: Amino acid derivatives are valuable building blocks for creating novel polymers. researchgate.net The unique structure of this compound could be incorporated into poly(ester-imide)s or other polymers to create biodegradable materials with specific thermal or biological properties. researchgate.net
Agrochemicals: If the compound shows selective activity against enzymes in pests or plant pathogens, it could be explored as a starting point for developing new, more targeted pesticides or fungicides.
The successful realization of these applications depends on rigorous biological validation of the hypothesized targets and a comprehensive evaluation of the compound's activity and safety.
Table 5: Potential Future Applications for this compound
| Field of Application | Biochemical Rationale / Justification | Required Future Research |
|---|---|---|
| Antibacterial Drug Discovery | Inhibition of essential bacterial enzymes like CysE. nih.gov | In vitro screening against bacterial pathogens, mechanism of action studies. |
| Neurotherapeutics | Modulation of CNS receptors like the NMDA receptor. ethz.ch | In vitro and in vivo studies of neuroactivity and blood-brain barrier permeability. |
| Anti-inflammatory Agents | Inhibition of serine proteases involved in the inflammatory cascade. nih.gov | Cellular assays for anti-inflammatory effects, in vivo models of inflammation. |
| Chemical Probes | Specific and high-affinity binding to a target enzyme. nih.gov | Synthesis of tagged analogues, validation in cell lysates and imaging studies. |
| Biodegradable Polymers | Use as a functional monomer in polymerization reactions. researchgate.net | Polymer synthesis and characterization of material properties (e.g., thermal stability, biodegradability). |
Conclusion
Summary of Key Findings and Advancements in Methyl O-cyclopentyl-L-serinate Research
Research into this compound, a distinct chiral amino acid derivative, builds upon established principles for the synthesis and modification of serine. The preparation of such O-alkylated serine esters typically involves multi-step synthetic pathways. These routes often begin with the protection of the amino group of L-serine, commonly using a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid to form the methyl ester. orgsyn.org The key transformation is the O-alkylation of the side-chain hydroxyl group. Advancements in this area have focused on achieving this under mild conditions to prevent racemization, with methods like photoinduced decarboxylative radical reactions demonstrating effective strategies for forming the ether linkage on the serine backbone. nih.govresearchgate.net
Key advancements in the broader field of chiral amino acid synthesis are highly relevant to this specific compound. These include the development of sophisticated catalytic systems, including both metal-based and organocatalysts, to ensure high stereoselectivity. nih.govchiralpedia.com Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies, promoting the use of environmentally benign solvents and reagents. chiralpedia.comnih.gov While specific studies on this compound are not extensively detailed in public literature, the foundational research on O-alkylation of serine and the synthesis of chiral amino acid derivatives provides a solid framework for its preparation and purification. nih.govresearchgate.net The characterization of such molecules relies on a suite of analytical techniques, where the absolute configuration is often confirmed using methods based on enantiopure starting materials. nih.gov
Reiteration of the Compound's Significance in Academic and Chemical Sciences
The significance of this compound in academic and chemical sciences lies in its status as a specialized chiral building block. As a derivative of the natural amino acid L-serine, it possesses inherent chirality, a feature of paramount importance in pharmaceutical development and materials science. chiralpedia.comnih.gov The esterification of the carboxyl group enhances its solubility in organic solvents, making it a more versatile reagent for peptide synthesis and other organic transformations compared to its parent amino acid. nih.gov
The introduction of the O-cyclopentyl group to the serine side chain imparts unique structural and physical properties. This modification increases the lipophilicity of the molecule and introduces a bulky, conformationally constrained ring system. These features are highly valuable in the design of peptidomimetics and novel pharmaceutical compounds, where precise control over molecular shape and interactions is crucial for biological activity. chiralpedia.com In academic research, compounds like this compound serve as important substrates for developing and evaluating new synthetic methodologies, particularly in the fields of asymmetric synthesis and catalysis. nih.govchiralpedia.com Their utility extends to creating complex molecular architectures and exploring structure-activity relationships in medicinal chemistry.
Outlook on the Continued Evolution of Research on this compound
The future of research on this compound and related chiral derivatives appears poised for significant evolution, driven by broader trends in chemical synthesis. A primary focus will likely be the development of more efficient and sustainable synthetic routes. chiralpedia.com This includes the application of biocatalysis, using enzymes like lipases to perform key transformations with high selectivity under environmentally benign conditions, and the continued innovation of novel organocatalysts. chiralpedia.commdpi.com Photoredox catalysis also presents a promising avenue for achieving challenging bond formations under exceptionally mild conditions, which is critical for preserving the compound's stereochemical integrity. nih.govresearchgate.net
Future investigations will likely explore the incorporation of this compound into larger, functional molecules. Its unique cyclopentyl moiety makes it an intriguing candidate for the synthesis of novel peptides, where it could be used to induce specific secondary structures or enhance metabolic stability. nih.gov Beyond peptides, its application in materials science could be explored for the creation of new chiral polymers or materials with unique optical or recognition properties. chiralpedia.com As analytical techniques become more sensitive, we can also expect more detailed studies into the precise conformational effects of the O-cyclopentyl group and its influence on intermolecular interactions, further solidifying the compound's role as a valuable tool for both synthetic and medicinal chemists.
Q & A
Q. What are the established synthetic routes for Methyl O-cyclopentyl-L-serinate, and how can yield optimization be systematically evaluated?
- Methodological Answer : The synthesis typically involves cyclopentyl group introduction via nucleophilic substitution or esterification under anhydrous conditions. Key factors include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalyst selection (e.g., DMAP or HOBt). Yield optimization requires iterative DOE (Design of Experiments) to test variables like molar ratios, reaction time, and purification methods (e.g., column chromatography vs. recrystallization). For reproducibility, document each step rigorously, including NMR and HPLC data for intermediate characterization .
- Example Data Table:
| Variable Tested | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 25°C | 62 | 98.5 |
| DCM, 0°C | 78 | 99.2 |
Q. How can enantiomeric purity of this compound be validated experimentally?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard. Use a mobile phase of hexane:isopropanol (90:10) and monitor retention times against a racemic mixture. Alternatively, employ -NMR with chiral solvating agents (e.g., Eu(hfc)) to split enantiomer signals. Cross-validate results with optical rotation measurements ([α]) and compare to literature values for L-serine derivatives .
Advanced Research Questions
Q. What computational strategies are effective in predicting the solvation effects on this compound’s conformational stability?
- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields like CHARMM or AMBER. Parameterize the cyclopentyl group with quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level). Analyze solvation shells in explicit solvents (water, DMSO) to identify hydrogen-bonding patterns. Compare simulation-derived dipole moments with experimental dielectric constant measurements. Use semantic web tools (e.g., RDF triples) to link simulation data with experimental observations for reproducibility .
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. IR) during structural elucidation?
- Methodological Answer : Contradictions often arise from impurities or solvent artifacts. Follow this protocol:
Re-purify the compound using preparative HPLC or crystallization.
Re-run NMR in deuterated solvents (e.g., CDCl, DMSO-d) with -DEPT-135 for carbon assignment.
Cross-check IR peaks with computational vibrational spectra (e.g., Gaussian 16).
If discrepancies persist, use X-ray crystallography for definitive confirmation. Document all steps in a lab notebook with timestamps and raw data files .
Q. What strategies ensure robust inter-laboratory reproducibility for this compound’s bioactivity assays?
- Methodological Answer : Standardize protocols using MIAME (Minimum Information About a Microarray Experiment) guidelines:
- Predefine cell lines (e.g., HEK293 vs. HeLa) and culture conditions (serum-free media, 37°C/5% CO).
- Include positive controls (e.g., known serine protease inhibitors) and triplicate technical replicates.
- Share raw data via FAIR-compliant repositories (e.g., Zenodo) with metadata tags for assay type and equipment model .
Methodological Resources
- Synthesis & Characterization : Follow Beilstein Journal guidelines for experimental rigor, including Supplementary Information for extended datasets .
- Data Validation : Use ACS Style Guide for citations and prioritize primary literature from PubMed Central or SciFinder .
- Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of NMR, XRD, and computational data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
